A 331440 Dihydrochlorid

Übersicht

Beschreibung

A 331440 dihydrochloride is a non-imidazole histamine H3 receptor antagonist. It binds potently and selectively to both human and rat histamine H3 receptors, with a Ki value of 25 nM . This compound has shown potential as an anti-obesity agent due to its ability to regulate the release of histamine and other neurotransmitters .

Wissenschaftliche Forschungsanwendungen

A 331440 Dihydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um Histamin-H3-Rezeptoren und ihre Rolle in verschiedenen physiologischen Prozessen zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Auswirkungen der Antagonisierung von Histamin-H3-Rezeptoren auf die Freisetzung von Neurotransmittern und andere zelluläre Prozesse zu untersuchen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Histamin-H3-Rezeptoren bindet, die präsynaptische Rezeptoren sind, die die Freisetzung von Histamin und anderen Neurotransmittern regulieren. Durch die Antagonisierung dieser Rezeptoren verstärkt this compound die Freisetzung von Neurotransmittern, was zu verschiedenen physiologischen Wirkungen führt . Die beteiligten molekularen Ziele umfassen die Histamin-H3-Rezeptoren sowohl auf menschlichen als auch auf Rattenzellen .

Wirkmechanismus

Target of Action

A 331440 dihydrochloride is a high affinity histamine H3 receptor antagonist . It binds potently and selectively to both human and rat histamine H3 receptors . The histamine H3 receptor is a presynaptic autoreceptor within the class of G protein-coupled receptors, which inhibits the release of histamine and other neurotransmitters .

Mode of Action

As an antagonist, A 331440 dihydrochloride binds to the histamine H3 receptors and blocks their activity . This prevents the normal function of these receptors, which is to inhibit the release of histamine and other neurotransmitters . As a result, the release of these neurotransmitters is enhanced .

Biochemical Pathways

The primary biochemical pathway affected by A 331440 dihydrochloride is the histaminergic signaling pathway. By blocking the histamine H3 receptors, A 331440 dihydrochloride disrupts the normal inhibitory role of these receptors, leading to increased release of histamine and other neurotransmitters . This can have various downstream effects, depending on the specific neurotransmitters involved and the physiological context.

Result of Action

In a study involving mice on a high-fat diet, A 331440 dihydrochloride was shown to reduce weight . Mice administered with A 331440 dihydrochloride at 0.5 mg/kg had no significant effect on weight, whereas 5 mg/kg decreased weight comparably to dexfenfluramine (10 mg/kg). A 331440 dihydrochloride administered at 15 mg/kg reduced weight to a level comparable to mice on the low-fat diet . The two higher doses reduced body fat and the highest dose also normalized an insulin tolerance test . These results suggest that A 331440 dihydrochloride has potential as an antiobesity agent .

Action Environment

The environment can greatly influence the action, efficacy, and stability of a drug. Factors such as temperature, pH, and the presence of other substances can all impact how a drug behaves. In the case of A 331440 dihydrochloride, one relevant environmental factor is diet. As mentioned above, the antiobesity effects of A 331440 dihydrochloride were observed in mice on a high-fat diet . This suggests that the efficacy of A 331440 dihydrochloride may be influenced by dietary factors.

Biochemische Analyse

Biochemical Properties

A 331440 dihydrochloride binds potently and selectively to both human and rat histamine H3 receptors . The Ki values are 21.7 and 22.7 nM for rat and human H3 receptors, respectively . It exhibits selectivity for human H3 over H1, H2, and H4 receptors .

Cellular Effects

A 331440 dihydrochloride, as a histamine H3 receptor antagonist, enhances the release of histamine and other neurotransmitters . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of A 331440 dihydrochloride involves its binding to histamine H3 receptors, which are G-protein coupled receptors . This binding inhibits the function of these receptors, leading to enhanced release of neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of A 331440 dihydrochloride have been observed over time. Mice on a high-fat diet prior to 28-day oral b.i.d. dosing showed weight loss and reduced body fat . The highest dose also normalized an insulin tolerance test .

Dosage Effects in Animal Models

In animal models, the effects of A 331440 dihydrochloride vary with different dosages . At a dose of 0.5 mg/kg, there was no significant effect on weight, whereas 5 mg/kg decreased weight comparably to dexfenfluramine (10 mg/kg) . A dose of 15 mg/kg reduced weight to a level comparable to mice on a low-fat diet .

Vorbereitungsmethoden

The synthesis of A 331440 dihydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Formation of the biphenyl intermediate: This involves the reaction of a biphenyl compound with a suitable reagent to introduce the desired functional groups.

Introduction of the pyrrolidine moiety: The biphenyl intermediate is then reacted with a pyrrolidine derivative to form the final compound.

Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods for A 331440 dihydrochloride are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

A 331440 Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Alkylhalogenide . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

A 331440 Dihydrochlorid ist einzigartig in seiner hohen Affinität und Selektivität für Histamin-H3-Rezeptoren im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

Ciproxifanhydrochlorid: Ein weiterer Histamin-H3-Rezeptor-Antagonist mit unterschiedlicher chemischer Struktur und Eigenschaften.

Diphenidolhydrochlorid: Eine Verbindung mit unterschiedlichen pharmakologischen Zielen und Anwendungen.

GR 127935 Hydrochloridhydrat: Ein weiterer Histamin-Rezeptor-Antagonist mit unterschiedlichen Eigenschaften und Anwendungen.

This compound zeichnet sich durch seine spezifische Bindungsaffinität und potenziellen therapeutischen Anwendungen im Adipositasmanagement aus .

Eigenschaften

IUPAC Name |

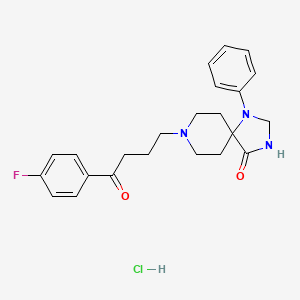

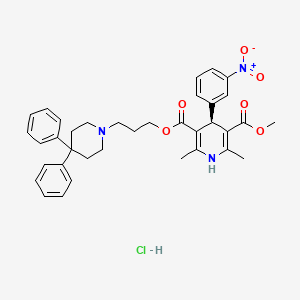

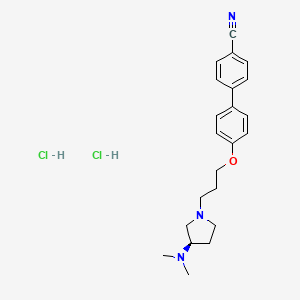

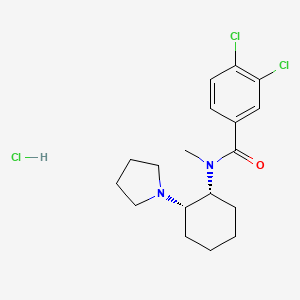

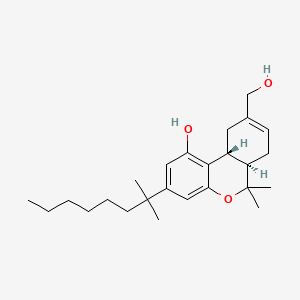

4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O.2ClH/c1-24(2)21-12-14-25(17-21)13-3-15-26-22-10-8-20(9-11-22)19-6-4-18(16-23)5-7-19;;/h4-11,21H,3,12-15,17H2,1-2H3;2*1H/t21-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPYVTSGYYMTFS-GHVWMZMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

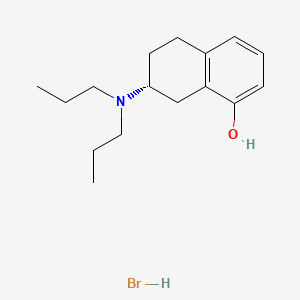

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662558.png)

![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662568.png)